1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and piperidine
Preparation Methods
The synthesis of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step typically involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized through various substitution reactions to introduce the desired substituents.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions, often starting from a suitable amine precursor.
Coupling Reactions: The final step involves coupling the different ring systems together using cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Properties
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O2/c26-20-6-1-5-19(14-20)22-30-25(34-31-22)21-7-3-11-28-23(21)32-12-8-18(9-13-32)24(33)29-16-17-4-2-10-27-15-17/h1-7,10-11,14-15,18H,8-9,12-13,16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIXTQIMSOEOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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